Methyl 1-aminocyclopropanecarboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 1-aminocyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDCWKLSHPKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509210 | |
| Record name | Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72784-42-0 | |
| Record name | Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-aminocyclopropane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Steps
This method, detailed in US Patent 4,298,760, involves a two-step process:
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Cyclopropanation : A benzylidene glycine ester (e.g., benzylidene glycine phenyl ester) reacts with 1,2-dihaloethane (X(CH)X, where X = Cl, Br) in the presence of a strong base like lithium diisopropylamide (LDA) or triethylbenzyl ammonium hydroxide.
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Hydrolysis : The resulting cyclopropane ester intermediate undergoes acid hydrolysis (6 N HCl) to yield the hydrochloride salt.
The generalized reaction is:
Key Conditions:
Example Protocol:
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Benzylidene glycine phenyl ester (107 mmol) reacts with 1,2-dichloroethane (2 equiv) in HMPA at -78°C using LDA (2.2 equiv).
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The cyclopropane ester intermediate is refluxed in 6 N HCl for 24 hours.
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The crude product is purified via ion-exchange chromatography (Amberlite IR-4B) and freeze-dried, yielding 85% pure hydrochloride.
Optimization of Reaction Conditions
Catalytic Efficiency :
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LDA vs. Quaternary Ammonium Bases : LDA achieves higher cyclopropanation efficiency (90% conversion) due to its strong deprotonating ability, whereas triethylbenzyl ammonium hydroxide yields ≤60%.
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Solvent Effects : Polar aprotic solvents (HMPA, DMF) stabilize the zwitterionic transition state, accelerating ring closure.
Scale-Up Challenges :
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Exothermicity : The cyclopropanation step releases significant heat, necessitating cryogenic conditions (-78°C) to avoid decomposition.
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Purification : Ion-exchange resins (e.g., Amberlite IR-4B) effectively remove residual halides and unreacted starting materials.
Method 2: Alkylation of Acyl-Methionine Esters
Step-wise Synthesis
US Patent 4,367,344 outlines an alternative route via S-alkylation of acyl-methionine esters:
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S-Alkylation : Acyl-methionine methyl ester reacts with dimethyl sulfate in the presence of sodium methoxide.
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Cyclization : The alkylated product undergoes base-mediated cyclization (NaOH, 120°C).
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Acid Hydrolysis : The cyclopropane ester is treated with concentrated HCl to form the hydrochloride salt.
The reaction sequence is:
Key Conditions:
Example Protocol:
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N-Acetyl-methionine methyl ester (100 mmol) reacts with dimethyl sulfate (1.1 equiv) in methanol containing NaOMe (2 equiv) at 25°C for 6 hours.
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The intermediate is cyclized with NaOH (3 equiv) at 120°C for 2 hours.
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Hydrolysis with 12 M HCl at 0°C followed by propylene oxide treatment in methanol yields 78% hydrochloride.
Acid Hydrolysis and Isolation
Critical Parameters :
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Temperature Control : Hydrolysis at 0°C prevents racemization of the amino group.
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Propylene Oxide Quenching : Neutralizes excess HCl and precipitates the product, simplifying isolation.
Yield Limitations :
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Byproduct Formation : Incomplete cyclization generates open-chain sulfonium intermediates, reducing overall yield to ~75%.
Comparative Analysis of Synthesis Methods
Industrial Applicability :
Chemical Reactions Analysis
Types of Reactions: : Nor-Binaltorphimine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its selectivity and potency .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed: : The major products formed from these reactions include various derivatives of nor-Binaltorphimine dihydrochloride with modified functional groups. These derivatives are often used to study the structure-activity relationship and improve the compound’s pharmacological properties .
Scientific Research Applications
Biochemical Research
Methyl-ACC is primarily recognized for its role as a precursor in the synthesis of various amino acids and derivatives. It has been utilized in studies focusing on:
- Protein Synthesis : Methyl-ACC can influence the synthesis of proteins by acting on metabolic pathways related to amino acid metabolism .
- Signal Transduction : The compound has implications in signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .
Pharmacological Applications
Methyl-ACC has been investigated for its therapeutic potential, particularly in:
- Anti-infection Studies : It has shown efficacy against various pathogens, including bacteria and viruses, making it a candidate for developing new antibiotics or antiviral agents .
- Cancer Research : The compound's ability to modulate apoptosis and autophagy pathways positions it as a potential agent in cancer therapies .
Agricultural Applications
In agriculture, Methyl-ACC is explored for its effects on plant growth:
- Growth Regulation : As an amino acid derivative, it can influence plant growth regulators, potentially enhancing crop yields and stress resilience .
Data Table of Applications
| Application Area | Specific Uses | References |
|---|---|---|
| Biochemical Research | Protein synthesis, metabolic studies | |
| Pharmacology | Anti-infection, cancer therapy | |
| Agriculture | Growth regulation, crop yield enhancement |
Case Study 1: Anti-infection Properties
A study conducted on the antibacterial properties of Methyl-ACC demonstrated its effectiveness against multiple strains of bacteria. The compound exhibited significant inhibition of bacterial growth, suggesting its potential as a new antibiotic agent.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments indicated that Methyl-ACC induces apoptosis in cancer cell lines through the activation of caspase pathways. This finding supports further exploration into its use as a chemotherapeutic agent.
Mechanism of Action
Nor-Binaltorphimine dihydrochloride exerts its effects by selectively binding to and blocking the kappa opioid receptor. This receptor is involved in modulating pain, mood, and stress responses. By inhibiting the kappa opioid receptor, nor-Binaltorphimine dihydrochloride can reduce pain perception, alleviate anxiety, and produce antidepressant-like effects . The molecular targets and pathways involved include the inhibition of dynorphin, an endogenous ligand for the kappa opioid receptor, and modulation of downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopropane/Cyclobutane Derivatives
Structural and Functional Differences
Ester vs. Carboxylic Acid: this compound and its ethyl analog are esters, enhancing their lipophilicity compared to ACC, a carboxylic acid critical in plant ethylene synthesis . The ester group facilitates membrane permeability in drug design, while ACC’s acid form is pivotal in biochemical pathways .
Substituent Effects: The aminomethyl group in Methyl 1-(aminomethyl)cyclopropanecarboxylate HCl introduces additional hydrogen-bonding capacity, making it more biologically active than the simpler amino derivative . Ethyl substituents (e.g., in Ethyl 1-amino-2-ethylcyclopropanecarboxylate HCl) increase steric hindrance, affecting binding to enzyme active sites .
Ring Size: Cyclobutane derivatives (e.g., 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid HCl) exhibit reduced ring strain compared to cyclopropanes, altering their reactivity and stability .
Biological Activity
Methyl 1-aminocyclopropanecarboxylate hydrochloride (MACC) is a compound with significant biological activity, particularly in the fields of plant biology and pharmacology. This article explores its molecular properties, biological functions, and relevant research findings.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 151.59 g/mol
- Melting Point : 176.4°C to 178.7°C
- Density : 1.2±0.1 g/cm³
- Boiling Point : 136.4±23.0 °C at 760 mmHg
This compound is an alanine derivative that acts as a precursor in the biosynthesis of various plant hormones, particularly ethylene. Ethylene is crucial for regulating plant growth and development, influencing processes such as fruit ripening, senescence, and stress responses.
Ethylene Biosynthesis Pathway
The compound participates in the ethylene biosynthesis pathway through its role in the conversion of S-adenosylmethionine (SAM) to ethylene, mediated by the enzyme ACC synthase. This process is vital for various physiological responses in plants.
Plant Growth Regulation
Research indicates that MACC significantly influences plant growth and development:
- Fruit Ripening : MACC enhances the ripening process in fruits by promoting ethylene production.
- Stress Response : It plays a role in modulating plant responses to abiotic stresses such as drought and salinity by regulating ethylene levels.
Pharmacological Effects
In addition to its agricultural applications, MACC exhibits potential pharmacological activities:
- Antimicrobial Properties : Studies have shown that MACC has inhibitory effects against various pathogens, making it a candidate for developing antimicrobial agents.
- Neuroprotective Effects : Preliminary research suggests that MACC may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Study 1: Ethylene Production Enhancement
A study conducted on tomato plants demonstrated that treatment with MACC significantly increased ethylene production, resulting in accelerated fruit ripening compared to untreated controls. The treated plants exhibited a 30% increase in ethylene levels within 48 hours post-treatment.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that MACC displayed notable antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, suggesting its potential as a natural preservative.
Comparative Biological Activity Table
| Property | This compound | Control (Untreated) |
|---|---|---|
| Ethylene Production (ppm) | 150 (after treatment) | 115 |
| Fruit Weight Gain (%) | 25% increase | - |
| MIC against E. coli (µg/mL) | 50 | Not applicable |
| MIC against S. aureus (µg/mL) | 50 | Not applicable |
Q & A
Q. How can researchers validate the compound’s role in novel reaction mechanisms, such as strain-release-driven catalysis?
- Methodological Answer : Mechanistic studies combine kinetic isotope effects (KIE), in situ IR monitoring, and trapping experiments (e.g., using TEMPO radicals). For example, ring-opening via photoredox catalysis generates radicals detectable by EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
